

# Physical and chemical properties of 2-Methyl-5-nitroindoline

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## Compound of Interest

Compound Name: 2-Methyl-5-nitroindoline

Cat. No.: B047671

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An In-Depth Technical Guide to the Physical and Chemical Properties of **2-Methyl-5-nitroindoline**

## Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of **2-Methyl-5-nitroindoline** (CAS No: 115210-54-3). As a key heterocyclic building block, its utility in medicinal chemistry and materials science is predicated on a thorough understanding of its molecular structure, reactivity, and analytical characterization. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its handling, analysis, and synthetic potential. We will delve into its spectroscopic signature, chemical reactivity, established analytical protocols, and safety considerations, grounding all claims in authoritative references.

## Introduction and Molecular Overview

**2-Methyl-5-nitroindoline** is a substituted indoline derivative, a class of heterocyclic compounds that form the core of numerous pharmacologically active molecules. The structure incorporates a bicyclic system with a fused benzene and pyrrolidine ring, functionalized with a methyl group at the 2-position and a nitro group at the 5-position.<sup>[1]</sup> The strategic placement of the electron-donating methyl group and the potent electron-withdrawing nitro group imparts a unique reactivity profile, making it a valuable intermediate for synthetic chemists.<sup>[2]</sup> Its primary application lies in serving as a scaffold for constructing more complex molecules, particularly in

the discovery of novel therapeutic agents targeting inflammatory pathways and other biological targets.<sup>[3]</sup>

The indoline core is a "privileged" structure in drug discovery, and its derivatives are explored for a wide range of biological activities. The nitro group, in particular, serves as a versatile chemical handle. It can be readily reduced to an amino group, providing a key vector for further molecular elaboration, or it can be utilized for its inherent electronic properties in modulating the activity of a parent compound.<sup>[4][5]</sup>

## Physicochemical and Structural Properties

The fundamental properties of **2-Methyl-5-nitroindoline** are summarized below. These data are critical for its handling, storage, and application in various experimental settings.

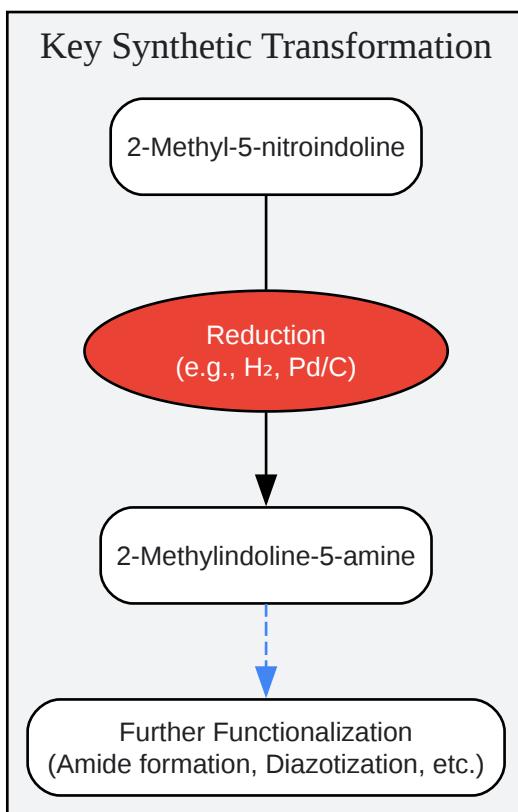
| Property          | Value  | Reference(s) |
|-------------------|--|--------------|
| IUPAC Name        | 2-methyl-5-nitro-2,3-dihydro-1H-indole                       | [6]          |
| CAS Number        | 115210-54-3  |              |
| Molecular Formula | C <sub>9</sub> H <sub>10</sub> N <sub>2</sub> O <sub>2</sub> |              |
| Molecular Weight  | 178.19 g/mol   | [7]          |
| Appearance        | Solid  |              |
| Melting Point     | 51-54 °C   | [7]          |
| SMILES String     | CC1Cc2cc(ccc2N1)--INVALID-LINK--=O                           |              |
| InChI Key         | JVOZJSSFSXFDAU-UHFFFAOYSA-N                                  |              |

## Chemical Reactivity and Synthetic Potential

The reactivity of **2-Methyl-5-nitroindoline** is dictated by three primary features: the secondary amine of the indoline ring, the aromatic ring, and the nitro substituent.

- **N-Functionalization:** The secondary amine (N-1 position) is nucleophilic and readily undergoes reactions such as alkylation and acylation. This site is a common point for modification in drug discovery programs to explore structure-activity relationships (SAR). For instance, N-1 acylation of 5-nitroindoline with various acid chlorides has been used to synthesize intermediates for dual 5-LOX/sEH inhibitors.[\[3\]](#)
- **Reduction of the Nitro Group:** The nitro group is a cornerstone of this molecule's synthetic utility. It can be selectively reduced to an amino group using various reagents, such as catalytic hydrogenation (e.g., H<sub>2</sub>/Pd-C), to yield 2-methylindoline-5-amine. This resulting aromatic amine is a crucial precursor for forming amides, sulfonamides, ureas, or for use in diazotization reactions, opening up a vast chemical space for exploration.[\[5\]](#)
- **Aromatic Ring Chemistry:** The nitro group is a strong deactivating group for electrophilic aromatic substitution, directing incoming electrophiles to the meta position (C-4 and C-6). Conversely, the amine within the indoline ring is an activating group. The overall substitution pattern will depend on the specific reaction conditions.

Below is a conceptual diagram illustrating a key transformation of the **2-Methyl-5-nitroindoline** scaffold.



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Caption: Reduction of the nitro group to a primary amine.

## Analytical and Spectroscopic Characterization

Accurate characterization of **2-Methyl-5-nitroindoline** is essential for quality control and research integrity. A combination of chromatographic and spectroscopic techniques is employed.

- High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the method of choice for assessing the purity of **2-Methyl-5-nitroindoline** and related compounds. A typical mobile phase would consist of acetonitrile and water, often with an acid modifier like formic acid for compatibility with mass spectrometry detectors.<sup>[8][9]</sup>
- Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The expected monoisotopic mass is 178.07423 Da.<sup>[6]</sup> Common adducts

observed in electrospray ionization (ESI) would include  $[M+H]^+$  (m/z 179.08151) and  $[M+Na]^+$  (m/z 201.06345).<sup>[6]</sup>

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- $^1H$  NMR: The proton NMR spectrum would exhibit characteristic signals for the aromatic protons, the aliphatic protons of the pyrrolidine ring, the methyl group protons, and the N-H proton. The aromatic protons would appear as complex multiplets in the downfield region, influenced by the nitro group. The methyl group would likely appear as a doublet upfield.
- $^{13}C$  NMR: The carbon NMR would show distinct signals for the nine carbon atoms. The aromatic carbons would resonate in the 110-150 ppm range, with the carbon attached to the nitro group being significantly downfield. The aliphatic carbons and the methyl carbon would appear in the upfield region. While specific spectral data for this exact compound is not widely published, data for analogous structures like 2-methyl-5-nitroaniline can provide a reference for expected chemical shifts.<sup>[8][10]</sup>

## Experimental Protocol: Isothermal Solubility Determination

Understanding the solubility of a compound is critical for reaction setup, purification, and formulation. The isothermal equilibrium method is a reliable technique for determining solubility in various solvents.

Objective: To determine the equilibrium solubility of **2-Methyl-5-nitroindoline** in a given organic solvent at a constant temperature.

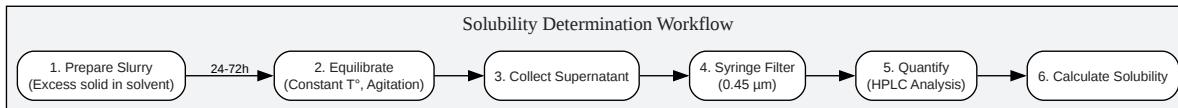
Materials:

- **2-Methyl-5-nitroindoline** (solid)
- Selected solvent (e.g., Ethanol, Acetone, Toluene)
- Thermostatically controlled shaker or water bath
- Analytical balance

- Vials with screw caps
- Syringe filters (0.45 µm, PTFE or other solvent-compatible material)
- Volumetric flasks and pipettes
- HPLC system for quantification

**Methodology:**

- Preparation: Add an excess amount of solid **2-Methyl-5-nitroindoline** to a vial containing a known volume of the selected solvent. The amount should be sufficient to ensure a saturated solution with excess solid remaining.
- Equilibration: Seal the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that thermodynamic equilibrium is reached.[11]
- Sample Collection: After equilibration, stop the agitation and allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe.
- Filtration: Immediately filter the sample through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove all undissolved solids. This step is critical to prevent artificially high concentration readings.
- Quantification:
  - Accurately weigh the filtered sample.
  - Dilute the sample with a suitable solvent (typically the mobile phase used for analysis) to a concentration within the linear range of the analytical method.
  - Analyze the diluted sample using a pre-validated HPLC method to determine the concentration of **2-Methyl-5-nitroindoline**.[12]
- Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.



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- To cite this document: BenchChem. [Physical and chemical properties of 2-Methyl-5-nitroindoline]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b047671#physical-and-chemical-properties-of-2-methyl-5-nitroindoline\]](https://www.benchchem.com/product/b047671#physical-and-chemical-properties-of-2-methyl-5-nitroindoline)

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